![molecular formula C13H14N4OS B5128593 2-[(4-amino-2-pyrimidinyl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5128593.png)
2-[(4-amino-2-pyrimidinyl)thio]-N-methyl-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-amino-2-pyrimidinyl)thio]-N-methyl-N-phenylacetamide, also known as ampaquin, is a synthetic compound that has been extensively studied for its potential use in the field of medicine. This compound has been found to have a wide range of applications, including its use as an antiviral and anticancer agent.
作用机制
The exact mechanism of action of 2-[(4-amino-2-pyrimidinyl)thio]-N-methyl-N-phenylacetamide is not fully understood. However, studies have suggested that it may act by inhibiting viral replication or by inducing apoptosis in cancer cells. Ampaquin has also been found to inhibit the activity of certain enzymes, such as dihydrofolate reductase, which is involved in DNA synthesis.
Biochemical and Physiological Effects:
Ampaquin has been found to have a range of biochemical and physiological effects. In addition to its antiviral and anticancer properties, this compound has been found to have anti-inflammatory and antioxidant effects. It has also been shown to have a positive effect on the immune system, by increasing the production of certain cytokines and enhancing the activity of natural killer cells.
实验室实验的优点和局限性
One of the advantages of using 2-[(4-amino-2-pyrimidinyl)thio]-N-methyl-N-phenylacetamide in lab experiments is that it has been extensively studied and its properties are well understood. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is that it has not yet been approved for clinical use, which limits its potential applications.
未来方向
There are several future directions for research on 2-[(4-amino-2-pyrimidinyl)thio]-N-methyl-N-phenylacetamide. One area of interest is its potential use as an antiviral agent for emerging viruses, such as the Zika virus and the Ebola virus. Another area of research is its potential use in combination with other drugs for the treatment of cancer. Finally, researchers are also interested in exploring the potential use of this compound in the treatment of autoimmune diseases, such as rheumatoid arthritis.
合成方法
Ampaquin can be synthesized using a variety of methods, including the reaction of 2-chloro-N-methyl-N-phenylacetamide with 4-amino-2-thiopyrimidine. Another method involves the reaction of N-methyl-N-phenylacetamide with 4-amino-2-thiopyrimidine in the presence of a base such as potassium carbonate.
科学研究应用
Ampaquin has been extensively studied for its potential use in the field of medicine. One of the primary areas of research has been its antiviral properties. Studies have shown that 2-[(4-amino-2-pyrimidinyl)thio]-N-methyl-N-phenylacetamide has potent antiviral activity against a range of viruses, including the influenza virus, herpes simplex virus, and human immunodeficiency virus (HIV).
Another area of research has been its potential use as an anticancer agent. Studies have shown that this compound has cytotoxic effects on a variety of cancer cell lines, including breast, lung, and colon cancer cells. Ampaquin has also been found to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
2-(4-aminopyrimidin-2-yl)sulfanyl-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-17(10-5-3-2-4-6-10)12(18)9-19-13-15-8-7-11(14)16-13/h2-8H,9H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUHTEQOQXYGQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NC=CC(=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

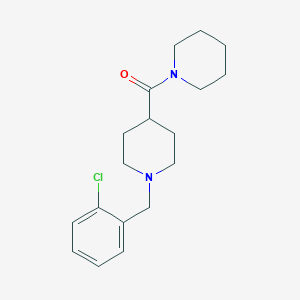
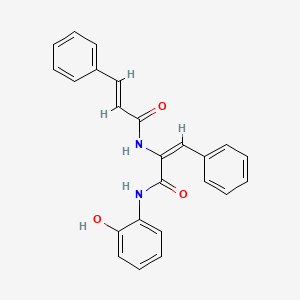
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5128515.png)
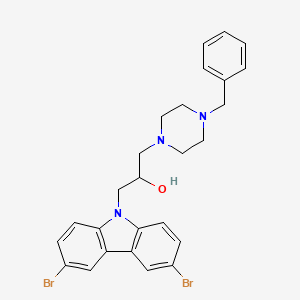
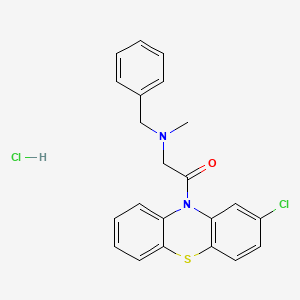
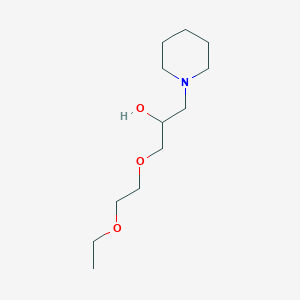
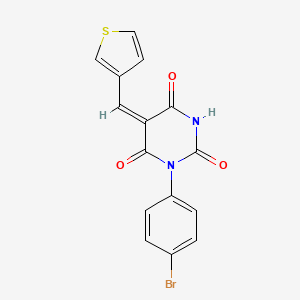
![1-[6-(4-methoxyphenoxy)hexyl]piperidine](/img/structure/B5128557.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5128567.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5128573.png)

![5-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5128578.png)
![6-{[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5128580.png)
![5,10-bis(4-fluorophenyl)-2,7-bis(3-methylphenyl)tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B5128597.png)